N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is a synthetic compound derived from deoxynojirimycin, which is a well-known imino sugar. This compound is characterized by the addition of a trifluorononyl group and an oxygen atom in its structure, which enhances its pharmacological properties. Deoxynojirimycin is primarily recognized for its ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism.
The compound is synthesized through various chemical processes that modify the deoxynojirimycin structure to incorporate the trifluorononyl group. It has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders and certain cancers.
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin falls under the classification of glycosidase inhibitors and belongs to the broader category of imino sugars. These compounds are known for their ability to mimic natural sugars while exhibiting unique inhibitory effects on glycosidases.
The synthesis of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final compound. Analytical techniques like NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin has a complex molecular structure characterized by:
The molecular formula for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin can be represented as CxHyFzNwOz, where x, y, z, w indicate specific counts for carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively. The exact molecular weight would depend on these counts.
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin undergoes several chemical reactions typical for imino sugars:
The kinetics of inhibition can be studied using enzyme assays where varying concentrations of the compound are tested against specific glycosidases to determine IC50 values (the concentration required to inhibit 50% of enzyme activity).
The mechanism by which N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin exerts its biological effects involves:
Studies have shown that compounds like N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin can effectively reduce substrate turnover rates in enzymatic assays.
Characterization methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin has potential applications in:
This compound represents a promising area of research due to its unique structure and functional properties that could lead to significant advancements in therapeutic strategies against various diseases.
The deoxynojirimycin (DNJ) core is a bioactive piperidine alkaloid featuring a hydroxylated nitrogen-containing heterocycle. This polyhydroxylated structure mimics glucose, enabling competitive inhibition of glycoside hydrolases. The DNJ moiety in N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin retains three equatorial hydroxyl groups and a hydroxymethyl substituent at positions C3, C4, C5, and C6, respectively, which facilitate hydrogen bonding with enzyme active sites. The protonated nitrogen at physiological pH forms critical electrostatic interactions with catalytic residues in glucosidases, underpinning its role as a potent inhibitor [1] [9].
The N-linked 7-oxa-9,9,9-trifluorononyl side chain (C₈H₁₄F₃O₂
) significantly enhances molecular stability and target engagement. Key features include:
Table 1: Key Structural Features and Stabilizing Elements
Structural Component | Chemical Attributes | Functional Role |
---|---|---|
Deoxynojirimycin core | Polyhydroxylated piperidine | Glycosidase active-site binding |
Trifluoroalkyl terminus | -CF₃ group | Electron withdrawal, metabolic stability |
Ether linkage | -O- at position 7 | Polarity modulation, backbone flexibility |
Hydrocarbon chain | -(CH₂)₆- spacer | Hydrophobic enzyme interactions |
The compound exhibits amphiphilic properties due to its polar DNJ core and hydrophobic fluorinated tail:
Table 2: Experimental Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
DMSO | >50 | Suitable for stock solutions |
Methanol | ~10 | Limited dissolution at room temperature |
Water | <1 | Low solubility restricts biological use |
Synthesis involves modular assembly:
Table 3: Synthetic Pathway Optimization Parameters
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Ether synthesis | 1,6-Dibromohexane, KOH, THF | 75% | ≥90% (GC-MS) |
N-Alkylation | Deoxynojirimycin, K₂CO₃, DMF, 60°C | 62% | ≥97% (NMR) |
Purification | RP-C18, ACN/H₂O gradient | 85% recovery | ≥99% (HPLC) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7